DBCO-NHCO-PEG12-biotin

SPAAC kinetics Bioorthogonal chemistry Reaction rate

Biotinylation of hydrophobic or sterically hindered targets often fails due to reagent precipitation or avidin occlusion. DBCO-NHCO-PEG12-biotin solves this with a precisely engineered 12-unit PEG spacer. - **Superior solubility:** Maintains homogeneous reaction conditions vs. PEG4 analogs (which precipitate above 0.35 mM). - **Extended reach:** 46.3 Å arm length maximizes capture yield in pull-downs, ELISA, and SPR. - **Rapid SPAAC kinetics:** DBCO reacts 2.2x faster than BCN for time-sensitive workflows. Available for immediate R&D supply.

Molecular Formula C55H83N5O16S
Molecular Weight 1102.3 g/mol
Cat. No. B12055459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NHCO-PEG12-biotin
Molecular FormulaC55H83N5O16S
Molecular Weight1102.3 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
InChIInChI=1S/C55H83N5O16S/c61-51(12-6-5-11-50-54-48(44-77-50)58-55(64)59-54)57-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-16-52(62)56-17-15-53(63)60-43-47-9-2-1-7-45(47)13-14-46-8-3-4-10-49(46)60/h1-4,7-10,48,50,54H,5-6,11-12,15-44H2,(H,56,62)(H,57,61)(H2,58,59,64)/t48-,50-,54-/m0/s1
InChIKeyGIBHXHXUJIVMNR-VMYZTKCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-NHCO-PEG12-biotin: Key Identifiers and Class Context


DBCO-NHCO-PEG12-biotin is a heterobifunctional biotinylation reagent that integrates a dibenzocyclooctyne (DBCO) group, a 12-unit polyethylene glycol (PEG12) spacer, and a biotin moiety. This compound enables copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) for the bioorthogonal labeling of azide-functionalized biomolecules . The PEG12 spacer enhances aqueous solubility and provides extended reach, while the biotin group facilitates high-affinity capture via streptavidin/avidin systems . It is widely employed in chemical biology for protein labeling, affinity purification, and as a PROTAC linker .

Heterobifunctional DBCO–biotin reagent with PEG12 spacer
Copper-free SPAAC bioorthogonal labeling of azide-tagged biomolecules
High aqueous solubility and extended reach for streptavidin-based capture

Why Generic DBCO-Biotin Is Not a Functional Substitute


The performance of a biotinylation reagent is critically dependent on its linker architecture. While the DBCO and biotin functionalities are common to many reagents, the specific length and composition of the spacer—here, a PEG12 chain—directly influence the molecule's aqueous solubility, steric accessibility to both the azide target and the streptavidin binding site, and the efficiency of the SPAAC reaction . Substituting a shorter PEG linker (e.g., PEG4) can reduce solubility by over 10-fold and may increase steric hindrance, compromising labeling efficiency and capture yield. These variations underscore why simple, generic 'DBCO-biotin' alternatives are not functionally equivalent.

DBCO-NHCO-PEG12-biotin
Shorter-linker DBCO-biotin (e.g., PEG4)
High aqueous solubility from PEG12 spacer
Markedly lower solubility; precipitation risk may compromise labeling
Extended PEG12 spacer minimizes steric hindrance
Shorter spacer increases steric occlusion, reducing streptavidin capture yield
Fast DBCO-based SPAAC kinetics
Slower kinetics may not match time-sensitive labeling requirements

Quantitative Differentiation of DBCO-NHCO-PEG12-biotin


Faster SPAAC Kinetics with DBCO vs. BCN

The dibenzocyclooctyne (DBCO) group demonstrates superior reaction kinetics in strain-promoted azide-alkyne cycloaddition (SPAAC) compared to the bicyclononyne (BCN) moiety. The second-order rate constant (k) for DBCO is approximately 0.31 M⁻¹s⁻¹, whereas for endo-BCN it is 0.14 M⁻¹s⁻¹, representing a 2.2-fold faster reaction rate for DBCO [1]. This indicates that DBCO-based reagents can achieve faster and more efficient labeling of azide-tagged biomolecules under identical conditions [2].

SPAAC Kinetics
Head-to-head
DBCO k 0.31 M⁻¹s⁻¹ vs BCN k 0.14 M⁻¹s⁻¹
2.2-fold faster
Faster labeling supports time-sensitive workflows
Standard SPAAC kinetic studies; see cited review
SPAAC kinetics Bioorthogonal chemistry Reaction rate

Extended PEG12 Spacer Arm for Steric Accessibility

The 12-unit polyethylene glycol (PEG12) spacer provides a significantly extended reach compared to shorter PEG linkers commonly found in alternative biotinylation reagents. The calculated spacer arm length for DBCO-NHCO-PEG12-biotin is 46.3 Å . In contrast, reagents with a PEG4 spacer, such as DBCO-PEG4-biotin, have an estimated spacer length of approximately 35-40 Å based on the contribution of ~3.5-4 Å per ethylene glycol unit . This extended reach allows the biotin moiety to project further from the site of conjugation, reducing steric hindrance and improving accessibility for downstream streptavidin capture .

Spacer Arm Length
Data to verify
PEG12: 46.3 Å vs PEG4: ~35–40 Å
15–30% longer reach
Reduced steric hindrance improves capture efficiency
Calculated and estimated values; review supplier specifications
Spacer arm length Steric accessibility Biotin-streptavidin binding

Enhanced Aqueous Solubility with PEG12 Linker

The PEG12 spacer significantly enhances the aqueous solubility of the DBCO-biotin conjugate. While quantitative solubility data for the exact compound is often reported qualitatively, a direct comparison can be made with a close analog. DBCO-NHCO-PEG12-biotin is described as having 'good water solubility' due to its PEG12 chain, which imparts sufficient hydrophilicity for efficient bioconjugation in aqueous buffers . In contrast, the DBCO-PEG4-biotin conjugate has a defined aqueous solubility limit of 0.35 mM . The longer PEG chain of PEG12 contributes to a substantially higher solubility threshold, preventing precipitation and aggregation that can occur with shorter, less hydrophilic linkers .

Aqueous Solubility
Data to verify
PEG12 conjugate: good water solubility; PEG4 conjugate: 0.35 mM limit
Substantially higher solubility threshold
Prevents precipitation, enables homogeneous labeling
Qualitative and vendor-reported data
Aqueous solubility Aggregation prevention Bioconjugation

Optimized Application Scenarios for DBCO-NHCO-PEG12-biotin


Rapid Bioorthogonal Labeling for Time-Sensitive Workflows

The 2.2x faster SPAAC kinetics of the DBCO group (vs. BCN) [1] makes DBCO-NHCO-PEG12-biotin the preferred choice for workflows requiring rapid labeling, such as time-resolved studies, live-cell imaging, or any application where minimizing incubation time is critical to preserve sample integrity and dynamic biological states.

Affinity Capture of Large or Sterically Hindered Targets

The extended 46.3 Å PEG12 spacer arm is essential for efficient capture when labeling large protein complexes, nanoparticles, or cell-surface antigens. The increased reach reduces steric occlusion of the biotin moiety, ensuring it remains fully accessible to streptavidin-coated beads or surfaces, thereby maximizing capture yield and specificity in pull-downs, ELISAs, and surface plasmon resonance (SPR) biosensor applications .

Aqueous Bioconjugation of Hydrophobic Biomolecules

For targets with limited solubility, such as membrane proteins or hydrophobic small molecules, the high aqueous solubility conferred by the PEG12 spacer is critical . Using a shorter, less soluble analog like DBCO-PEG4-biotin (soluble to only 0.35 mM) risks reagent precipitation, leading to non-uniform labeling and reduced conjugation efficiency. DBCO-NHCO-PEG12-biotin ensures the reaction remains homogeneous, promoting quantitative biotinylation.

Application
Selection Property
Validation Focus
Time-sensitive bioorthogonal labeling
Fast DBCO SPAAC kinetics
Reaction rate and incubation time
Affinity capture of large complexes or surface antigens
Extended PEG12 spacer arm
Steric accessibility to streptavidin
Aqueous bioconjugation of hydrophobic targets
High aqueous solubility
Homogeneous conjugation and precipitation avoidance

Technical Documentation Hub

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55 linked technical documents
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